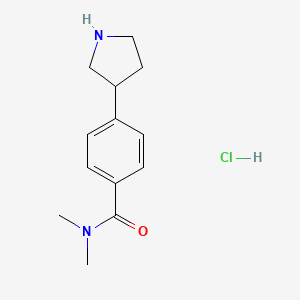

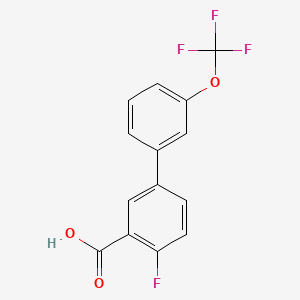

![molecular formula C11H12BrFN2 B572707 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-33-8](/img/structure/B572707.png)

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

The synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is derived from 1H-Benzimidazole, 5-bromo-7-fluoro-2-methyl- and Acetone . The process involves adding n-heptane with twice the mass ratio to recrystallize, cooling to 5°C and crystallizing for two hours, and filtering to obtain a pale yellow to off-white product .Molecular Structure Analysis

The molecular formula of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is C11H12BrFN2 .Chemical Reactions Analysis

During the synthesis process, water produced by the reaction was separated and washed twice with 200 g of water. The upper layer was organic. The phase is concentrated to dryness, and the yellow solid obtained is the crude product .Physical And Chemical Properties Analysis

The boiling point of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is predicted to be 353.4±22.0 °C. It has a density of 1.49 and is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación

Molecular Structure Studies

The molecular structures of benzimidazole derivatives, similar to 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole, have been extensively studied. For instance, the molecular structure of a derivative obtained during the synthesis of an antitubercular agent was analyzed using X-ray and DFT study, shedding light on the complex molecular interactions and geometries of such compounds (Richter et al., 2023). Additionally, the X-ray diffraction structures of regioisomers of N-methylated benzimidazole compounds, which have relevance in the design of amyloid-avid probes, have been detailed, demonstrating the significant structural diversity within this class of compounds (Ribeiro Morais et al., 2012).

Synthetic Methods and Drug Development

The synthesis of fluorinated heterocyclic compounds, including benzimidazole derivatives, has been a key area of research. These compounds, confirmed by various analytical techniques, have been screened for antibacterial and anti-inflammatory activities, showcasing the potential of benzimidazole derivatives in drug development (Binoy et al., 2021). The synthesis and evaluation of novel 1H-benzimidazole derivatives and analogues, for instance, have shown excellent tuberculostatic activity against strains of Mycobacterium tuberculosis and Mycobacterium bovis (Gobis et al., 2015).

Physicochemical and Optical Properties

The physicochemical and DFT studies of benzimidazole derivatives reveal their potential as organic nonlinear optical (NLO) materials. Significant hyperpolarizability values suggest these molecules are promising candidates for applications in various NLO devices (Manikandan et al., 2019). Additionally, the synthesis of a novel spirobifluorene derivative from a benzimidazole compound demonstrated excellent spectral sensitivities to pH changes and potential as an optical pH sensor (Ron, 2014).

Mecanismo De Acción

Target of Action

The compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is primarily used in the preparation of Abemaciclib , a kinase inhibitor . This suggests that the compound’s primary targets are likely to be kinases, which play a crucial role in cell signaling and regulation.

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Abemaciclib. Abemaciclib is a kinase inhibitor that works by blocking the activity of enzymes known as cyclin-dependent kinases, which are involved in promoting cell division. By inhibiting these kinases, the compound can help slow down the growth of cancer cells .

Result of Action

The primary result of the compound’s action would be the inhibition of cell division and growth, due to its role in blocking the activity of cyclin-dependent kinases. This could potentially lead to the slowing or halting of cancer progression .

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRZLUEGCXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719275 | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1231930-33-8 | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)